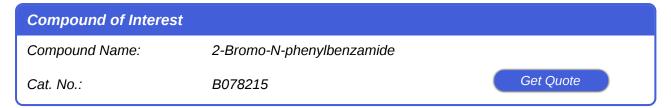


An In-depth Technical Guide to the Derivatives of 2-Bromo-N-phenylbenzamide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of **2-Bromo-N-phenylbenzamide** derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to its versatile scaffold, which allows for the development of agents with a broad spectrum of therapeutic potential, including antimicrobial, anti-inflammatory, and antiprotozoal activities.

Synthesis of 2-Bromo-N-phenylbenzamide Derivatives

The **2-Bromo-N-phenylbenzamide** core structure serves as a versatile starting point for the synthesis of a variety of derivatives. Common strategies involve modifications to generate esters, hydrazides, and hydrazones, often employing microwave-assisted organic synthesis to improve reaction times and yields.

General Synthetic Approach

A prevalent synthetic route begins with N-(2-bromo-phenyl)-2-hydroxy-benzamide, which can be further derivatized. For instance, novel esters, hydrazides, and hydrazones have been synthesized in good yields (86-93%) using microwave irradiation at 150°C and 500 W for 7-11 minutes.[1][2] The bromine atom also acts as a handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille), enabling the introduction of diverse aryl or alkenyl substituents for extensive derivatization.[3]



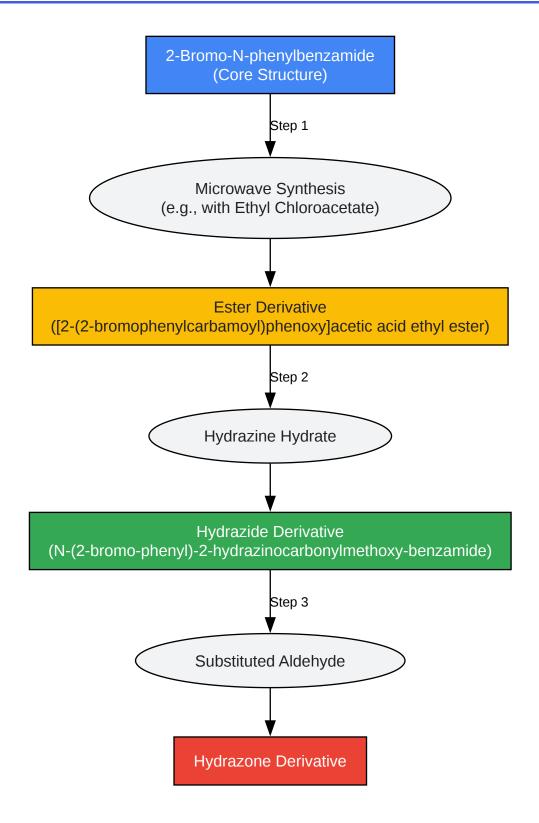
Experimental Protocol: Microwave-Assisted Synthesis

While specific reactant quantities vary, a representative protocol for the synthesis of salicylanilide derivatives from salicylic acid and aniline precursors is described below.

- Materials: Appropriate salicylic acid (1 mmol), substituted aniline (1 mmol), phosphorus trichloride (0.5 mmol), chlorobenzene (10 mL).[4]
- Procedure:
 - Suspend salicylic acid in chlorobenzene.
 - Add the substituted aniline, followed by phosphorus trichloride.
 - Irradiate the reaction mixture in a microwave reactor (e.g., 530 W for 25 minutes).[4]
 - Filter the hot reaction mixture and allow it to stand at 4°C for 12 hours.
 - Collect the resulting precipitate by filtration and recrystallize from a suitable solvent like ethanol/water to obtain the pure benzamide derivative.[4]

The following diagram illustrates a general workflow for the derivatization of the core structure.





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General synthesis workflow for derivatives.[1]

Biological Activities and Therapeutic Potential



Derivatives of **2-Bromo-N-phenylbenzamide** have demonstrated a wide range of biological activities, making them promising candidates for drug development in several therapeutic areas.

Antimicrobial and Antifungal Activity

Numerous studies have highlighted the antimicrobial properties of these compounds, particularly against Gram-positive bacteria.[5] The minimum inhibitory concentration (MIC) for N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives against these bacteria typically ranges from 2.5 to 5.0 mg/mL.[5][6] Antifungal activity has also been observed against phytopathogenic fungi like Fusarium oxysporum and Sclerotinia sclerotiorum, as well as the yeast Saccharomyces cerevisiae, with MIC values ranging from 0.3 to 5.0 mg/mL.[1][2]

Anti-inflammatory Activity

The anti-inflammatory potential of these derivatives has been evaluated using in vitro protease inhibition assays. The IC50 values for inhibiting trypsin activity were found to be between 0.04 and 0.07 mg/mL, which is significantly lower than that of the standard drug acetylsalicylic acid (0.4051 mg/mL), indicating superior efficiency.[5]

Activity Against Kinetoplastid Parasites

N-phenylbenzamide derivatives have been investigated as agents targeting the AT-rich mitochondrial DNA (kDNA) of kinetoplastid parasites.[7] Analogs have shown micromolar activity against Trypanosoma brucei and submicromolar inhibition of Trypanosoma cruzi and Leishmania donovani.[7][8]

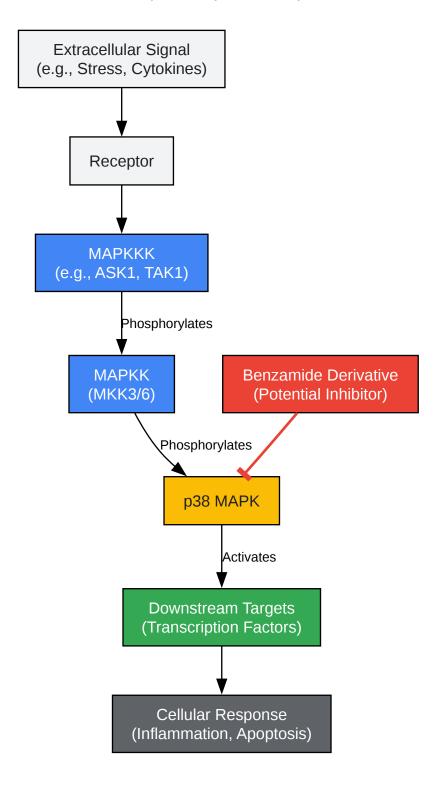
Other Activities

- Antimycobacterial: Benzamide derivatives have been studied as inhibitors of Mycobacterium tuberculosis QcrB, with some compounds showing potent activity (IC90 = 5.5 μM).[9]
- Antiplasmodial: 2-Phenoxybenzamide derivatives have shown high activity against P. falciparum (IC50 = 0.2690 μ M) with low cytotoxicity, making them promising anti-malarial candidates.[10]
- Kinase Inhibition: Benzamide derivatives have been explored as potential p38α mitogenactivated protein (MAP) kinase inhibitors, a target for treating cancer and inflammatory



diseases.[11]

The diagram below depicts a simplified MAPK signaling pathway, a common target in cancer therapy. Benzamide derivatives could potentially act at the p38 MAPK node.



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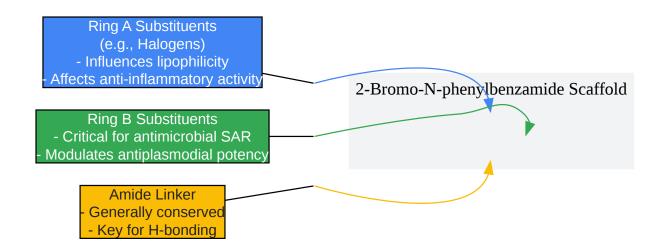
Potential inhibition of the p38 MAPK pathway.[11]

Structure-Activity Relationship (SAR) Summary

The biological activity of **2-Bromo-N-phenylbenzamide** derivatives is highly dependent on the nature and position of substituents on the aromatic rings.

- Antimicrobial Activity: For antibacterial effects, substitutions at the R1 position para to the carboxamide moiety are important. Additionally, a lipophilic and electron-withdrawing R2 group and a bulky R3 substituent can enhance activity.[6]
- Antimycobacterial Activity: In the context of M. tuberculosis inhibitors, replacing a
 metabolically labile morpholine group with smaller functional groups like thiophene and
 methyl substituents at the C-5 position of the benzamide core retained or improved potency.
 [9]
- Antiplasmodial Activity: The substitution pattern on the anilino part of the molecule, as well as
 the size of the substituents, strongly influences antiplasmodial activity and cytotoxicity.[10] A
 4-fluorophenoxy substituent was found to have an advantageous effect.[10]

The following diagram illustrates the key regions of the benzamide scaffold where modifications influence biological activity.



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Key structural regions for SAR studies.



Quantitative Data Summary

The following tables summarize key quantitative data reported for various **2-Bromo-N-phenylbenzamide** derivatives.

Table 1: Antimicrobial & Anti-inflammatory Activity

| Compound Type | Target/Organis m | Assay | Result | Reference |
|---|---|------------------------|---------------------------|-----------|
| N-(2-bromo- phenyl)-2- hydroxy- benzamide derivatives | Gram-positive bacteria | Broth microdilution | MIC = 2.5–5.0 mg/mL | [5][6] |
| N-(2-bromo- phenyl)-2- hydroxy- benzamide derivatives | Fusarium oxysporum, Sclerotinia sclerotiorum | Disc diffusion | MIC = 0.3–5.0 mg/mL | [1][2] |
| N-(2-bromo- phenyl)-2- hydroxy- benzamide derivatives | Trypsin (Protease) | Protease inhibition | IC50 = 0.04–0.07 mg/mL | [5] |

Table 2: Antitubercular & Antiplasmodial Activity



| Compound Class | Target/Organis m | Assay | Result | Reference |
|--|--------------------------------|----------------------|---------------------|-----------|
| Benzamide derivative (C-5 Bromo) | Mycobacterium tuberculosis | Whole-cell screen | IC90 = 5.5 μM | [9] |
| 2- Phenoxybenzami de derivative | P. falciparum (NF54 strain) | In vitro culture | IC50 = 0.2690 μΜ | [10] |
| N-Boc-amino analogue | P. falciparum (NF54 strain) | In vitro culture | IC50 = 1.902 μM | [10] |

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